5-Butylthiophen-2-boronic acid

Overview

Description

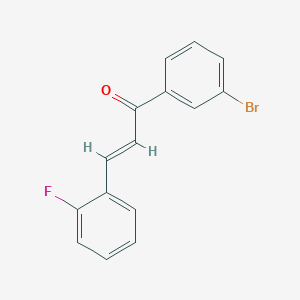

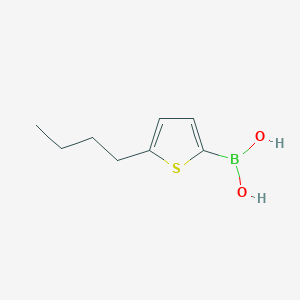

5-Butylthiophen-2-boronic acid, also known as (5-butylthiophen-2-yl)boronic acid, is a chemical compound with the CAS Number: 1801883-50-0 . It has a molecular weight of 184.07 .

Molecular Structure Analysis

The InChI code for 5-Butylthiophen-2-boronic acid is 1S/C8H13BO2S/c1-2-3-4-7-5-6-8 (12-7)9 (10)11/h5-6,10-11H,2-4H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them. An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .Scientific Research Applications

Copper-facilitated Suzuki-Miyaura Coupling

One application involves the use of thiopheneboronic acids in copper-facilitated Suzuki-Miyaura coupling reactions. This process enables the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction. The method allows for the in situ preparation of 2-thiopheneboronic ester derivatives, offering improved yields and purities by eliminating the acidic liberation step of boronic acid species. This demonstrates the utility of thiopheneboronic acids in facilitating C-C couplings under conditions that traditionally yield low success due to the instability of the boronic acid intermediates (Hergert et al., 2018).

Luminescent Organoborane Polymers

Another significant application is in the development of luminescent main-chain organoborane polymers. Polymers prepared via Pd-catalyzed coupling of stannylated thienylborane monomers exhibit exceptional long-term chemical stability to air and moisture, along with remarkable thermal stability. These properties, combined with strong absorptions in the visible region and intense fluorescence, underscore the potential of boronic acid derivatives in creating advanced materials for optical and electronic applications (Yin et al., 2016).

Boronic Acid in Organic and Organometallic Chemistry

Boronic acids, including derivatives of thiopheneboronic acid, play a crucial role in organic and organometallic chemistry. Tris(pentafluorophenyl)borane, for instance, has been utilized as a catalyst or stoichiometric reagent in a variety of reactions, such as catalytic hydrometallation, alkylations, and catalyzed aldol-type reactions. This highlights the versatility of boronic acids in catalysis and their potential to induce unusual reactions or stabilize uncommon coordination geometries of carbon (Erker, 2005).

Fluorescent Sensing and Imaging

Furthermore, boronic acid derivatives have found applications in fluorescent sensing and imaging. For example, boronic acid-functionalized polythiophenes have been designed for highly sensitive fluorescence detection of ATP, demonstrating the potential of boronic acid derivatives in biotechnological applications and as probes for cellular imaging (Liu et al., 2019).

Safety and Hazards

Future Directions

Boronic acids, including 5-Butylthiophen-2-boronic acid, are increasingly utilized in diverse areas of research. This includes interactions with diols and strong Lewis bases, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Mechanism of Action

Target of Action

5-Butylthiophen-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the bond formation .

Mode of Action

The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the 5-Butylthiophen-2-boronic acid, which is a nucleophilic organoboron reagent, transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of carbon-carbon bonds . The use of 5-Butylthiophen-2-boronic acid in this reaction contributes to the formation of chemically differentiated fragments .

Result of Action

The result of the action of 5-Butylthiophen-2-boronic acid in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of 5-Butylthiophen-2-boronic acid in the Suzuki-Miyaura coupling reaction are influenced by several environmental factors. These include the reaction conditions, which are typically mild and tolerant of various functional groups . The reaction also requires a relatively stable and readily prepared organoboron reagent, such as 5-Butylthiophen-2-boronic acid .

properties

IUPAC Name |

(5-butylthiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BO2S/c1-2-3-4-7-5-6-8(12-7)9(10)11/h5-6,10-11H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSWXFPQAOPQCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)CCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Butylthiophen-2-boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxyphenyl)methoxy]acetic acid](/img/structure/B3110479.png)

![tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3110518.png)